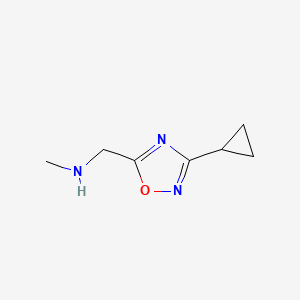

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the oxadiazole ring and a methylmethanamine group.

Métodos De Preparación

The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the use of acyl chlorides, esters, aldehydes, or cyclic anhydrides in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Análisis De Reacciones Químicas

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparación Con Compuestos Similares

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique cyclopropyl group in this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as a cyclopropyl oxadiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C7H12ClN3O, and it is characterized by a cyclopropyl group attached to an oxadiazole ring and a methylmethanamine moiety. Its IUPAC name is this compound hydrochloride. The molecular structure is represented as follows:

This compound has been studied for its potential role as an NLRP3 inflammasome inhibitor. This mechanism is particularly relevant in the context of inflammatory diseases. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory responses, particularly in conditions such as obesity and metabolic syndrome.

Key Findings from Recent Studies

- Inflammation Modulation : In a study evaluating various oxadiazole derivatives, compounds similar to this compound demonstrated the ability to inhibit NLRP3-dependent pyroptosis in human macrophages. This inhibition was quantified as a reduction of IL-1β release by approximately 35.5% at a concentration of 10 µM .

- Cardioprotective Effects : Further research indicated that derivatives like INF200 (related to this compound) significantly improved cardiac function in animal models subjected to high-fat diet-induced metaflammation. The compound reduced systemic inflammation and improved glucose and lipid profiles while mitigating myocardial ischemia/reperfusion injury .

Case Study 1: NLRP3 Inhibition

A recent study focused on the structural optimization of NLRP3 inhibitors revealed that compounds similar to the oxadiazole derivative effectively reduced inflammation markers in vitro and in vivo models. Specifically, treatment with these compounds led to significant decreases in inflammatory cytokines and improved metabolic parameters in obese rat models .

Case Study 2: Cardiovascular Health

In another investigation involving metabolic syndrome models, researchers found that administering related oxadiazole derivatives resulted in decreased cardiac dysfunction indicators such as BNP levels and improved hemodynamic parameters post-ischemia . These findings suggest that compounds like this compound could be pivotal in developing therapies for cardiometabolic diseases.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of selected compounds related to the oxadiazole class:

Propiedades

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-8-4-6-9-7(10-11-6)5-2-3-5/h5,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMIZJTYJBFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649250 |

Source

|

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036471-29-0 |

Source

|

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.